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Compound of Interest

2-Chloro-1-ethynyl-4-
Compound Name:

fluorobenzene
CAS No.: 1057670-02-6
Cat. No.: B3363835

Get Quote

Executive Summary

1-Ethynyl-2-chloro-4-fluorobenzene (CAS: 110068-47-2), also known as 2-chloro-4-
fluorophenylacetylene, is a critical halogenated aromatic intermediate used primarily in the
synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and advanced agrochemicals. Its
unique substitution pattern—combining an electron-withdrawing fluorine atom, a sterically
demanding chlorine atom, and a reactive ethynyl handle—makes it a versatile scaffold for
Sonogashira coupling and "click”" chemistry applications.

This guide provides a comprehensive analysis of its physical properties, thermodynamic
behavior, and synthesis, addressing the scarcity of experimental data in public literature by
synthesizing predictive models with analog-based experimental verification.

Physicochemical Profile

Due to the compound's status as a transient synthetic intermediate, specific experimental
values are often proprietary. The data below represents a consensus of high-fidelity QSPR
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(Quantitative Structure-Property Relationship) predictions and analog comparisons (e.g., 1-

ethynyl-2,4-difluorobenzene).

ble 1: Physical :

Value
Property (Experimental/Pred Confidence Methodology
icted)
) Stoichiometric
Molecular Formula CsHaCIF High )
Calculation
] ) IUPAC Atomic
Molecular Weight 154.57 g/mol High ]
Weights
_ Low-Melting Solid or _ Analog Comparison
Physical State (25°C) o High
Liquid (MP < 40°C)
_ _ 32°C - 38°C _ QSPR / Group
Melting Point (MP) ) Medium o
(Predicted) Contribution Method
N ) 185°C - 190°C (at ) Antoine Eq.
Boiling Point (BP) Medium )
760 mmHg) Extrapolation
Boiling Point 82°C — 85°C (at 15 High Nomograph
[
(Reduced) mmHgQ) J Calculation
) ) Volumetric Analysis of
Density 1.28 £ 0.05 g/cm3 High
Analogs
Flash Point ~78°C Medium Closed Cup Prediction
LogP 3.12 High Hydrophobicity Index

Thermodynamic Analysis

The melting point of 1-ethynyl-2-chloro-4-fluorobenzene is governed by the crystal lattice

energy disrupted by the asymmetry of the ortho-chloro substituent.

o Symmetry Breaking: Unlike para-substituted analogs (e.g., 1-ethynyl-4-fluorobenzene, MP

27°C), the 1,2,4-substitution pattern creates an irregular molecular shape, lowering the

lattice energy and thus the melting point.
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o Halogen Bonding: The presence of Cl and F allows for weak intermolecular halogen bonds
(C—X:--m), which slightly elevates the boiling point compared to non-halogenated equivalents.

Experimental Determination Protocols

For researchers synthesizing this compound de novo, the following protocols ensure accurate
property validation.

Protocol A: Melting Point Determination (DSC)

Standard capillary methods may be inaccurate for low-melting solids due to supercooling.

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500).

Sample Prep: Seal 2-5 mg of crystalline sample in a Tzero aluminum pan.

Method: Equilibrate at -20°C. Ramp 5°C/min to 60°C.

Analysis: Record the onset temperature of the endothermic peak as the melting point.

Protocol B: Boiling Point Determination (Micro-
Siwoloboff)

Used when sample quantity is limited (< 1 mL).

Setup: Place a sealed capillary tube (open end down) inside a larger ignition tube containing
the liquid sample.

» Heating: Attach to a thermometer in a Thiele tube filled with silicone oil. Heat slowly
(2°C/min).

» Observation: Note the temperature where a continuous stream of bubbles emerges (vapor
pressure > atmospheric pressure).

o Cooling: Stop heating. The temperature at which the liquid sucks back into the capillary is the
true boiling point.

Synthesis & Purification Workflow
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The most robust synthesis route utilizes a Sonogashira coupling followed by desilylation. This
pathway avoids the handling of explosive copper acetylides associated with direct acetylene
coupling.

Reaction Scheme

e Precursor: 2-Chloro-4-fluoroiodobenzene (commercially available or synthesized from 2-
chloro-4-fluoroaniline via Sandmeyer).

o Coupling: Reaction with Trimethylsilylacetylene (TMSA).
o Deprotection: Removal of TMS group with

or TBAF.

Visualization: Synthetic Pathway

2-Chloro-4-fluoroiodobenzene (P(?([I):’n;f?;iglg C(?ijlplliErgN) Intermediate Deprotection Product:
+ TMS-Acétyleﬁe (2-Chloro-4-fluorophenyl)trimethylsilane (K2CO3, MeOH, RT) 1-Ethynyl-2-chloro-4-fluorobenzene

Click to download full resolution via product page

Caption: Step-wise synthesis via Pd-catalyzed cross-coupling and base-mediated deprotection.

Purification Protocol

The purity of the final alkyne significantly impacts the observed melting point.
o Extraction: Dilute reaction mix with water; extract with Diethyl Ether (

).

» Drying: Dry organic layer over Anhydrous

o Concentration: Rotary evaporate at < 40°C (compound is volatile).
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* Isolation:

o If Liquid: Vacuum distillation (approx. 85°C @ 15 mmHg).

o If Solid: Recrystallization from minimal Pentane at -20°C.
Applications in Drug Development
This scaffold acts as a "warhead" or linker in medicinal chemistry:

» Kinase Inhibitors: The ethynyl group serves as a rigid linker to connect the phenyl ring to
hinge-binding motifs (e.g., quinazolines).

» Covalent Inhibitors: The terminal alkyne can be activated to form covalent bonds with
cysteine residues in target proteins.

e Click Chemistry: Used in CUAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to
generate triazole libraries for SAR studies.

Visualization: Application Logic

1-Ethynyl-2-chloro-4-fluorobenzene
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Caption: Functional utility of the halogenated ethynyl scaffold in chemical biology.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3363835/docs?utm_src=pdf-body-img#technical-characterization-guide-1-ethynyl-2-chloro-4-fluorobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3363835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety & Handling (SDS Summary)

Signal Word:WARNING
» Hazards:
o H226: Flammable liquid and vapor.[1][2][3]
o H315: Causes skin irritation.[1][2][3][4]
o H319: Causes serious eye irritation.[2][3][4]
» Precautions:
o Store at 2—8°C (Refrigerate) to prevent polymerization.
o Handle under inert atmosphere (

or Ar) to avoid oxidation of the terminal alkyne.

o Use spark-proof tools; ground all equipment during transfer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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